Cas no 94497-51-5 (Tamibarotene)

Tamibarotene structure
Tamibarotene structure
Product Name:Tamibarotene
CAS番号:94497-51-5
MF:C22H25NO3
メガワット:351.438806295395
MDL:MFCD00866188
CID:61730
PubChem ID:108143
Update Time:2024-10-25

Tamibarotene 化学的及び物理的性質

名前と識別子

    • 4-((5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)carbamoyl)benzoic acid
    • AM80
    • 4-[(5,5,8,8-Tetramethyl-6,7-dihydronaphthalen-2-yl)carbamoyl]benzoic acid
    • 4-[[(5,6,7,8-Tetrahydro-5,5,8,8-tetramethyl-2-naphthalenyl)amino]carbonyl]benzoic Acid
    • Am 80 (pharmaceutical)
    • Amnolake
    • NSC 608000
    • Retinoid AM 80
    • Tamibarotene
    • Am-80
    • TAMIBAROTENE,AM 80,AM-80,AM80
    • 4-[(5,6,7,8-Tetrahydro-5,5,8,8-tetramethyl-2-naphthalenyl)carbamoyl]benzoicacid
    • Am 80
    • retinobenzoic acid
    • Tamibaro
    • Amnoid
    • 4-[(5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)carbamoyl]benzoic acid
    • 08V52GZ3H9
    • NSC608000
    • 4-((5,6,7,8-Tetrahydro-5,5,8,8-tetramethyl-2-naphthalenyl)carbamoyl)benzoic acid
    • 4-[[(5,6,7,8-Tetrahydro-5,5,8,8-tetramethyl-2-naphthalenyl)amino]carbonyl]benzoic acid (ACI)
    • 4-[(5,6,7,8-Tetrahydro-5,5,8,8-tetramethyl-2-naphthalenyl)carbamoyl]benzoic acid
    • Am 80 (RAR agonist)
    • INNO 507
    • OP 01
    • RR 110
    • SY 1425
    • TM 441
    • TOS 80T
    • and OP-01
    • HMS3743C03
    • Tamibarotene [USAN:INN]
    • BCP07492
    • DTXCID3026853
    • 4-(((5,5,8,8-Tetramethyl-5,6,7,8-tetrahydro-2-naphthalenyl)amino)carbonyl)benzoic acid
    • 94497-51-5
    • 4-[(1,1,4,4-tetramethyltetralin-6-yl)carbamoyl]benzoic acid
    • SMR002530320
    • AKOS015902693
    • CCG-268044
    • A80
    • OMS-0728
    • Tamibarotene [INN]
    • D01418
    • BRD-K36627727-001-05-4
    • Terephthalic acid mono-5,8,8-tetramethyl- 5,6,7,8-tetrahydro-2-naphthylamide
    • HMS3652H04
    • Benzoic acid, 4-(((5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-2-naphthalenyl)amino)carbonyl)-
    • BDBM50061625
    • TOS-80T
    • AC-7049
    • TAMIBAROTENE [WHO-DD]
    • TOS-80
    • INNO-507
    • 4-(5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-ylcarbamoyl)benzoic acid
    • NCGC00181111-01
    • Amnoleuk
    • TM-411
    • SW219913-1
    • Z-208
    • Tamibarotene (JAN/USAN/INN)
    • TAMIBAROTENE [MI]
    • CAS-94497-51-5
    • TAMIBAROTENE [USAN]
    • 121GE003
    • Tox21_112725
    • GTPL2648
    • s4260
    • MUTNCGKQJGXKEM-UHFFFAOYSA-N
    • C22H25NO3
    • MLS004774034
    • TAMIBAROTENE [MART.]
    • Terephthalic acid mono-5,5,8,8-tetramethyl- 5,6,7, 8-tetrahydro-2-naphthylamide
    • CHEBI:32181
    • Amnoid (TN)
    • 2cbr
    • NCI60_004716
    • DTXSID5046853
    • NS00068306
    • CHEMBL25202
    • SY-1425
    • TAMIBAROTENE [JAN]
    • N-(5,6,7,8-Tetrahydro-5,5,8,8-tetramethyl-2-naphthyl)terephthalamic acid
    • MLS003899239
    • OP-01
    • MFCD00866188
    • Q7681221
    • SBI-0654073.0001
    • WHO 7349
    • 4-[[(5,6,7,8-Tetrahydro-5,5,8,8-tet ramethyl-2-naphthalenyl)amino]carbonyl]benzoic acid
    • Tox21_112725_1
    • HY-14652
    • SCHEMBL36207
    • NCGC00181111-02
    • DB04942
    • CS-0654
    • 4-(((5,6,7,8-TETRAHYDRO-5,5,8,8-TETRAMETHYL-2-NAPHTHALENYL)AMINO)CARBONYL)BENZOIC ACID
    • Tamibarotene, >=98% (HPLC)
    • RR-110
    • UNII-08V52GZ3H9
    • AS-14083
    • NSC-608000
    • MLS006011150
    • Tamibarotene(Am-80)
    • MDL: MFCD00866188
    • インチ: 1S/C22H25NO3/c1-21(2)11-12-22(3,4)18-13-16(9-10-17(18)21)23-19(24)14-5-7-15(8-6-14)20(25)26/h5-10,13H,11-12H2,1-4H3,(H,23,24)(H,25,26)
    • InChIKey: MUTNCGKQJGXKEM-UHFFFAOYSA-N
    • ほほえんだ: O=C(C1C=CC(C(NC2C=C3C(CCC(C3=CC=2)(C)C)(C)C)=O)=CC=1)O

計算された属性

  • せいみつぶんしりょう: 351.18300
  • どういたいしつりょう: 351.183
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 3
  • 重原子数: 26
  • 回転可能化学結合数: 3
  • 複雑さ: 546
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 66.4
  • ひょうめんでんか: 0
  • 互変異性体の数: 2
  • 疎水性パラメータ計算基準値(XlogP): 5.4

じっけんとくせい

  • 色と性状: 未確定
  • 密度みつど: 1.154
  • ゆうかいてん: 190-195°C
  • ふってん: 449.6°C at 760 mmHg
  • フラッシュポイント: 225.7°C
  • 屈折率: 1.593
  • ようかいど: Soluble to 50 mM in DMSO
  • PSA: 66.40000
  • LogP: 5.05910
  • ようかいせい: 未確定

Tamibarotene セキュリティ情報

Tamibarotene 税関データ

  • 税関コード:2924299090
  • 税関データ:

    中国税関コード:

    2924299090

    概要:

    2924299090.他の環状アミド(環状ウレタンを含む)(それらの誘導体及びその塩を含む)。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:30.0%

    申告要素:

    製品名, 成分含有量包装する

    要約:

    2924299090.他の環状アミド(環状ウレタンを含む)及びその誘導体、その塩。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:30.0%

Tamibarotene 価格詳細 >>

関連分類 No. Product Name Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
MedChemExpress
HY-14652-10mM*1mLinDMSO
Tamibarotene
94497-51-5 99.94%
10mM*1mLinDMSO
¥500 2023-07-26
MedChemExpress
HY-14652-10mg
Tamibarotene
94497-51-5 99.94%
10mg
¥400 2025-04-15
MedChemExpress
HY-14652-50mg
Tamibarotene
94497-51-5 99.94%
50mg
¥714 2025-04-15
S e l l e c k ZHONG GUO
S4260-50mg
Tamibarotene
94497-51-5 99.98%
50mg
¥800.79 2023-09-15
Fluorochem
079395-250mg
4-((5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)carbamoyl)benzoic acid
94497-51-5 95%
250mg
£107.00 2022-03-01
Fluorochem
079395-1g
4-((5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)carbamoyl)benzoic acid
94497-51-5 95%
1g
£274.00 2022-03-01
Fluorochem
079395-5g
4-((5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)carbamoyl)benzoic acid
94497-51-5 95%
5g
£1012.00 2022-03-01
DC Chemicals
DC7310-100 mg
Tamibarotene(Am-80)
94497-51-5 >98%
100mg
$325.0 2022-02-28
DC Chemicals
DC7310-250 mg
Tamibarotene(Am-80)
94497-51-5 >98%
250mg
$650.0 2022-02-28
DC Chemicals
DC7310-1 g
Tamibarotene(Am-80)
94497-51-5 >98%
1g
$1300.0 2022-02-28

Tamibarotene 合成方法

合成方法 1

はんのうじょうけん
1.1 Reagents: Sodium hydroxide Solvents: Methanol ,  Water ;  1 h, reflux
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 2.5, cooled
リファレンス
Improved synthesis of anti-leukemia drug tamibarotene
Xiao, Jian; Luo, Lan; He, Shulan, Zhongguo Yaowu Huaxue Zazhi, 2009, 19(4), 268-269

合成方法 2

はんのうじょうけん
1.1 Reagents: Sodium hydroxide Solvents: Methanol ,  Water ;  1 h, 30 - 40 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 3 - 4
リファレンス
New process for preparation of Tamibarotene
, China, , ,

合成方法 3

はんのうじょうけん
1.1 Reagents: Sodium hydroxide Solvents: Methanol ,  Water ;  3 h, 80 °C; 80 °C → rt
リファレンス
Highly Efficient Aminocarbonylation of Iodoarenes at Atmospheric Pressure Catalyzed by a Robust Acenaphthoimidazolyidene Allylic Palladium Complex
Fang, Weiwei; Deng, Qinyue; Xu, Mizhi; Tu, Tao, Organic Letters, 2013, 15(14), 3678-3681

合成方法 4

はんのうじょうけん
1.1 Reagents: Sodium hydroxide Solvents: Methanol ,  Water ;  3 h, rt → reflux; reflux → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 4, rt
リファレンス
Preparation of N1-(6-(hydroxamino)-6-oxohexyl)-N4-(5,5,8,8-tetramethyl-5,6,7,8-tetrahydro-2-naphthyl) terephthalamide as histone deacetylase inhibitor for treating cancer
, China, , ,

合成方法 5

はんのうじょうけん
1.1 Reagents: Oxalyl chloride Catalysts: Dimethylformamide Solvents: Ethyl acetate ;  < 30 °C; 8 h, 60 °C
1.2 Solvents: Ethyl acetate ;  40 min, < 20 °C
1.3 Reagents: Triethylamine ;  < 20 °C; 3.5 h, rt
1.4 Reagents: Hydrochloric acid Solvents: Water ;  30 min, rt
1.5 Reagents: Sodium hydroxide Solvents: Ethanol ;  3 h, 60 °C
1.6 Reagents: Sulfuric acid Solvents: Ethanol ,  Water ;  pH 2
リファレンス
Synthesis of Tamibarotene via Ullmann-Type Coupling
Bao, Xuefei; Qiao, Xuejun; Bao, Changshun; Liu, Yuting; Zhao, Xuan; et al, Organic Process Research & Development, 2017, 21(5), 748-753

合成方法 6

はんのうじょうけん
1.1 Catalysts: Trifluoromethanesulfonic acid ,  Potassium iodide Solvents: Toluene ;  24 h, 150 °C
リファレンス
Highly Chemoselective Transamidation of Unactivated Tertiary Amides by Electrophilic N-C(O) Activation by Amide-to-Acyl Iodide Re-routing
Zuo, Dongxu; Wang, Qun; Liu, Long; Huang, Tianzeng; Szostak, Michal; et al, Angewandte Chemie, 2022, 61(24),

合成方法 7

はんのうじょうけん
1.1 Reagents: Sodium hydroxide Solvents: Water
リファレンス
Retinobenzoic acids. 1. Structure-activity relationships of aromatic amides with retinoidal activity
Kagechika, Hiroyuki; Kawachi, Emiko; Hashimoto, Yuichi; Shudo, Koichi; Himi, Toshiyuki, Journal of Medicinal Chemistry, 1988, 31(11), 2182-92

合成方法 8

はんのうじょうけん
リファレンス
Design, Synthesis and Biological Evaluation of Novel Tamibarotene Derivative as Multitarget Anticancer Agent
Jiang, Yuqi; Hou, Jinning; Li, Xiaoyang; Xu, Wenfang; Zhang, Yingjie, Letters in Drug Design & Discovery, 2016, 13(8), 729-733

合成方法 9

はんのうじょうけん
リファレンス
A new method for preparing tamibarotene key intermediate 5,5,8,8-tetramethyl-5,6,7,8-tetrahydro-2-naphthylamine
, China, , ,

合成方法 10

はんのうじょうけん
リファレンス
Tamibarotene: Leukemia therapy retinoid RARα agonist
Davies, S. L.; Castaner, J.; Garcia-Capdevila, L., Drugs of the Future, 2005, 30(7), 688-693

合成方法 11

はんのうじょうけん
1.1 Reagents: Sodium hydroxide Solvents: Methanol
1.2 Reagents: Hydrochloric acid Solvents: Water
リファレンス
Preparation of 4-[(5,6,7,8-tetrahydro-5,6,8,8-terramethyl-2-naphthalenyl)carbamoyl]benzoic acid derivatives
, World Intellectual Property Organization, , ,

合成方法 12

はんのうじょうけん
1.1 Reagents: Sodium hydroxide Solvents: Methanol ,  Water ;  3 h, reflux; reflux → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 3
リファレンス
Method for synthesizing Tamibarotene using acenaphthoimidazole N-heterocyclic carbene allyl palladium chloride as catalyst
, China, , ,

合成方法 13

はんのうじょうけん
1.1 Reagents: Sodium hydroxide Solvents: Methanol ,  Water ;  3 h, reflux; reflux → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 4
リファレンス
Tamibarotene-cinnamic hydroxamic acid derivative as histone deacetylase inhibitor and its preparation, pharmaceutical compositions and use in the treatment of cancer
, China, , ,

合成方法 14

はんのうじょうけん
1.1 Reagents: Sodium hydroxide Solvents: Methanol ,  Water ;  heated
リファレンス
Process improvement of tamibarotene preparation
Zhao, Ming-zhu; Zang, Cheng-xu; Cai, Zhan; Jiang, Zhi-hui; Huang, Jing-hua; et al, Yaoxue Shijian Zazhi, 2012, 30(4), 287-288

合成方法 15

はんのうじょうけん
1.1 Reagents: Sodium hydroxide Solvents: Methanol ,  Water ;  rt → reflux; 1 h, reflux; reflux → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 4.0
リファレンス
Synthesis of tamibarotene
Bian, Haiyong; Xu, Wenfang, Zhongguo Yiyao Gongye Zazhi, 2009, 40(1), 9-11

合成方法 16

はんのうじょうけん
1.1 Reagents: Potassium carbonate Solvents: Water ;  30 min, reflux; cooled
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 2
リファレンス
Process for synthesizing Tamibarotene
, China, , ,

合成方法 17

はんのうじょうけん
1.1 Reagents: Sodium hydroxide Solvents: Methanol
リファレンス
Method for synthesizing tamibarotene
, China, , ,

合成方法 18

はんのうじょうけん
リファレンス
Synthesis of Am80 (Tamibarotene) prodrug candidates, congeners and metabolites
Muratake, Hideaki; Amano, Yohei; Toda, Takahiro; Sugiyama, Kiyoshi; Shudo, Koichi, Chemical & Pharmaceutical Bulletin, 2013, 61(8), 846-852

合成方法 19

はんのうじょうけん
リファレンス
Method for preparing tamibarotene with stable crystal form
, China, , ,

合成方法 20

はんのうじょうけん
リファレンス
Method for synthesizing 5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-2-naphthylamine
, China, , ,

Tamibarotene Raw materials

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